

# Meta-analysis of clinical trials involving pan-HDAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Quisinostat dihydrochloride |           |
| Cat. No.:            | B15563975                   | Get Quote |

A Comparative Meta-Analysis of Pan-HDAC Inhibitors in Clinical Trials

This guide provides a comprehensive comparison of pan-Histone Deacetylase (HDAC) inhibitors based on a meta-analysis of clinical trial data. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of the efficacy and safety of these agents, alongside detailed experimental methodologies and visual representations of their mechanisms of action.

#### **Overview of Pan-HDAC Inhibitors**

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressors.[1] Pan-HDAC inhibitors are a class of anti-cancer agents that non-selectively inhibit multiple HDAC isoforms, leading to histone hyperacetylation and the reexpression of silenced genes. This can induce a variety of anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[2] Several pan-HDAC inhibitors have been approved for clinical use or are in late-stage clinical development. This guide focuses on a comparative analysis of their performance in clinical trials.

# Efficacy of Pan-HDAC Inhibitors: A Meta-Analysis

Meta-analyses of clinical trials provide a robust method for assessing the overall efficacy of a therapeutic class. Below are summarized findings from meta-analyses in different cancer types.



#### Peripheral T-Cell Lymphoma (PTCL)

A systematic review and meta-analysis of prospective clinical trials in patients with relapsed/refractory (R/R) PTCL demonstrated the efficacy of HDAC inhibitors. The pooled data from 16 studies involving 665 patients showed an overall response rate (ORR) of 37%.[3] Combination therapy with HDAC inhibitors showed a significantly higher ORR (45%) compared to monotherapy (33%).[3]

Table 1: Efficacy of Pan-HDAC Inhibitors in Relapsed/Refractory Peripheral T-Cell Lymphoma (Meta-Analysis Data)[3][4][5]

| Efficacy Endpoint              | Pooled Result (95%<br>CI) | Subgroup:<br>Monotherapy (95%<br>CI) | Subgroup:<br>Combination<br>Therapy (95% CI) |
|--------------------------------|---------------------------|--------------------------------------|----------------------------------------------|
| Overall Response<br>Rate (ORR) | 37% (31-42%)              | 33% (27-38%)                         | 45% (36-54%)                                 |
| Complete Response<br>(CR) Rate | 14% (11-16%)              | -                                    | -                                            |
| Partial Response (PR)<br>Rate  | 17% (14-20%)              | 16% (13-19%)                         | 24% (16-31%)                                 |

### **Metastatic Breast Cancer**

In a meta-analysis of four randomized controlled trials involving 1,457 patients with hormone receptor-positive (HoR+)/HER2-negative metastatic breast cancer, the addition of an HDAC inhibitor to endocrine therapy (ET) significantly improved efficacy outcomes compared to placebo plus ET.[6][7]

Table 2: Efficacy of HDAC Inhibitors in Combination with Endocrine Therapy for Metastatic Breast Cancer (Meta-Analysis Data)[6][7]



| Efficacy<br>Endpoint                | HDACi + ET<br>(HE) Group | Placebo + ET<br>(PE) Group | Odds Ratio<br>(OR) / Hazard<br>Ratio (HR)<br>(95% CI) | p-value |
|-------------------------------------|--------------------------|----------------------------|-------------------------------------------------------|---------|
| Objective<br>Response Rate<br>(ORR) | 11.52%                   | 6.67%                      | 1.633 (1.103–<br>2.418)                               | < 0.05  |
| Clinical Benefit<br>Rate (CBR)      | 38.82%                   | 30.58%                     | 1.378 (1.020–<br>1.861)                               | < 0.05  |
| Progression-Free<br>Survival (PFS)  | -                        | -                          | 0.761 (0.650–<br>0.872)                               | < 0.001 |
| Overall Survival                    | -                        | -                          | 0.849 (0.702–<br>0.996)                               | < 0.001 |

## Relapsed/Refractory Multiple Myeloma

A meta-analysis of 19 trials with 2,193 patients evaluated the efficacy of three HDAC inhibitors (panobinostat, ricolinostat, and vorinostat) in relapsed/refractory multiple myeloma (RRMM). Panobinostat-containing regimens demonstrated the highest overall response rate.[8]

Table 3: Overall Response Rates of Different HDAC Inhibitors in Relapsed/Refractory Multiple Myeloma (Meta-Analysis Data)[8]

| HDAC Inhibitor | Overall Response Rate (ORR) (95% CI) |  |
|----------------|--------------------------------------|--|
| Panobinostat   | 0.64 (0.61–0.68)                     |  |
| Vorinostat     | 0.51 (0.46–0.55)                     |  |
| Ricolinostat   | 0.38 (0.29–0.48)                     |  |

## Safety and Tolerability of Pan-HDAC Inhibitors

The use of pan-HDAC inhibitors is associated with a range of adverse events (AEs). Understanding the safety profile is crucial for the clinical management of these drugs.



#### **Common Adverse Events**

The most frequently reported adverse events across clinical trials of pan-HDAC inhibitors are hematological and gastrointestinal toxicities.

Table 4: Common Grade 3/4 Adverse Events Associated with Pan-HDAC Inhibitors (Data from various clinical trials)[3][8][9][10][11][12]

| Adverse Event    | Panobinostat (%) | Vorinostat (%) | Belinostat (%) |
|------------------|------------------|----------------|----------------|
| Thrombocytopenia | 48.4 - 92        | 52             | 7              |
| Neutropenia      | 22.6 - 36        | 17             | 6              |
| Anemia           | 28 - 42          | 30             | 4              |
| Fatigue          | 11 - 67          | -              | 5              |
| Diarrhea         | 22.6 - 80.6      | -              | -              |
| Nausea           | 48.4 - 50        | -              | 9              |

Note: Frequencies can vary significantly based on the combination regimen and patient population.

In the meta-analysis of metastatic breast cancer trials, the addition of an HDAC inhibitor to endocrine therapy led to a higher incidence of overall AEs, Grade ≥3 AEs, dose modifications, and treatment discontinuations compared to the placebo group.[6][7]

## **Experimental Protocols**

The methodologies employed in clinical trials are critical for interpreting the results. Below are key aspects of the experimental protocols commonly used in trials of pan-HDAC inhibitors.

## **Patient Population**

Clinical trials typically enroll patients with histologically confirmed malignancies that are metastatic or unresectable and for whom standard therapies have failed.[13] Inclusion criteria often specify an ECOG performance status of 0-2 and adequate organ function (hematological, renal, and hepatic).[13]



#### **Treatment Regimen**

- Vorinostat: In a phase I trial, vorinostat was administered orally at doses ranging from 100-500 mg/day for 8 days of a 21-day cycle in combination with bortezomib.[11] For solid tumors, a common dose is 400 mg daily.[14]
- Panobinostat: In a phase 2 trial for Waldenström macroglobulinemia, patients received panobinostat at a starting dose of 25 mg or 30 mg three times a week.[9] Dose modifications were permitted for toxicity.[9]
- Belinostat: Belinostat is administered intravenously. The dosing regimen typically involves a 21-day cycle.[2]

#### **Efficacy Evaluation**

Tumor response is primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[13][14][15] This involves measuring the longest diameter of target lesions at baseline and follow-up imaging studies (e.g., CT scans).[16]

- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[16]

## **Safety Evaluation**

Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are typically assessed during the first cycle of treatment in phase I trials.[17]

## **Signaling Pathways and Mechanisms of Action**



Pan-HDAC inhibitors exert their anti-tumor effects through the modulation of multiple signaling pathways.

#### **Induction of Apoptosis**

Pan-HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[18][19] This is achieved by altering the expression of proand anti-apoptotic proteins.



Click to download full resolution via product page



Caption: Pan-HDAC inhibitors induce apoptosis via intrinsic and extrinsic pathways.

#### **Cell Cycle Arrest**

By increasing the expression of cell cycle inhibitors like p21, pan-HDAC inhibitors can cause cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[18]



Click to download full resolution via product page

Caption: Pan-HDAC inhibitors induce cell cycle arrest by upregulating p21.

### Modulation of the PI3K/Akt/mTOR Pathway

Pan-HDAC inhibitors have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[20][21] This inhibition can overcome resistance to other targeted therapies.





Click to download full resolution via product page

Caption: Pan-HDAC inhibitors suppress the PI3K/Akt/mTOR signaling pathway.

### **Meta-Analysis Workflow**

The process of conducting a meta-analysis involves several key steps to ensure a systematic and unbiased synthesis of evidence.





Click to download full resolution via product page

Caption: A typical workflow for conducting a meta-analysis of clinical trials.

#### Conclusion

Meta-analyses of clinical trials demonstrate that pan-HDAC inhibitors are an effective class of anti-cancer agents, particularly in hematological malignancies like PTCL and multiple myeloma, and show promise in solid tumors such as breast cancer when used in combination therapies.

[3][7][8] Their efficacy, however, is accompanied by a notable toxicity profile that requires careful management. The multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key survival pathways, provides a strong rationale for their continued investigation, both as monotherapy and in combination with other



anti-cancer drugs. Future research should focus on identifying predictive biomarkers to optimize patient selection and on developing strategies to mitigate adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Belinostat | C15H14N2O4S | CID 6918638 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Incidence and management of adverse events associated with panobinostat in the treatment of relapsed/refractory multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of histone deacetylase inhibitors in peripheral T-cell lymphoma: a systematic review and meta-analysis on prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Profile of Histone Deacetylase Inhibitors for Metastatic Breast Cancer: A Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety Profile of Histone Deacetylase Inhibitors for Metastatic Breast Cancer: A Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results of a phase 2 trial of the single-agent histone deacetylase inhibitor panobinostat in patients with relapsed/refractory Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A
  Focus on Vorinostat and Panobinostat PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase 2 study of vorinostat in locally advanced, recurrent, or metastatic adenoid cystic carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 16. RECIST 1.1 RECIST [recist.eortc.org]
- 17. Translational Phase I Trial of Vorinostat (Suberoylanilide Hydroxamic Acid) Combined with Cytarabine and Etoposide in Patients with Relapsed, Refractory, or High-Risk Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 19. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTORC1/C2 and pan-HDAC inhibitors synergistically impair breast cancer growth by convergent AKT and polysome inhibiting mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving pan-HDAC inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563975#meta-analysis-of-clinical-trials-involving-pan-hdac-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com